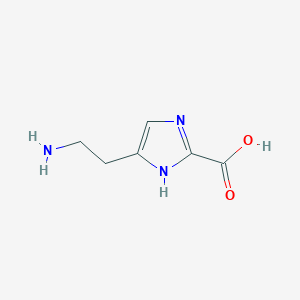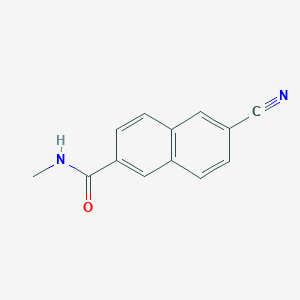![molecular formula C15H24OSi B12537821 Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane CAS No. 869061-29-0](/img/structure/B12537821.png)
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a phenylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable phenylprop-2-en-1-yl derivative under controlled conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of triethylsilane reacts with the carbon-carbon double bond of the phenylprop-2-en-1-yl derivative in the presence of a catalyst such as platinum or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature and pressure control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylprop-2-en-1-yl group can also interact with other molecules through π-π interactions and other non-covalent forces.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Lacks the phenylprop-2-en-1-yl group, making it less versatile in certain reactions.
Trimethyl[(1-phenylprop-2-en-1-yl)oxy]silane: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triethyl[(1-phenylprop-1-en-1-yl)oxy]silane: A structural isomer with different positioning of the double bond, leading to variations in reactivity.
Uniqueness
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is unique due to the combination of its silicon-oxygen bond and the phenylprop-2-en-1-yl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
869061-29-0 |
|---|---|
Fórmula molecular |
C15H24OSi |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
triethyl(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-5-15(14-12-10-9-11-13-14)16-17(6-2,7-3)8-4/h5,9-13,15H,1,6-8H2,2-4H3 |
Clave InChI |
WVJKGJKMXBEVOD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)

![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)


![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)


![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)


